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Compound of Interest

Compound Name:
N-Boc-1-trityl-L-histidine Methyl

Ester

Cat. No.: B13908625 Get Quote

Executive Summary
The derivative Boc-His(Trt)-OMe (

-tert-butoxycarbonyl-

-trityl-L-histidine methyl ester) represents a strategic building block in solution-phase peptide
synthesis. While Histidine is notoriously prone to racemization and side-chain acylation, the
bulky Trityl (Trt) group on the imidazole ring offers dual benefits: it acts as a steric shield to
suppress racemization and significantly enhances solubility in organic solvents (DCM, THF)
compared to the unprotected or DNP-protected variants.

However, this molecule presents a "Stability Paradox": In standard Boc chemistry, the acidolytic

removal of the Boc group (using TFA) often inadvertently removes the acid-labile Trityl group.

This Application Note details the specific "Sieber Protocol" (HCl-based deprotection) that allows

for the selective removal of Boc while retaining the Trityl group, alongside controlled

saponification protocols for C-terminal activation.
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Parameter Specification

CAS Number 32926-43-5 (Free Acid Ref) / Derivative

Formula (approx. for Methyl Ester)

Molecular Weight ~511.6 g/mol

Solubility
High in DCM, DMF, THF, Ethyl Acetate; Low in

Water/Hexane.

Racemization Risk
Moderate (Reduced by Trt, but elevated by

Methyl Ester).

Storage -20°C, Desiccated. Hygroscopic.

Key Sensitivity Acid Labile (Both Boc and Trt).[1][2]

Strategic Workflows
The utility of Boc-His(Trt)-OMe relies on two distinct synthetic pathways. The choice of pathway

depends on whether the Histidine residue is being extended at the N-terminus or activated at

the C-terminus.

Pathway A: N-Terminal Extension

Pathway B: C-Terminal Activation

Boc-His(Trt)-OMe
(Starting Material)

Selective Deprotection
(HCl/Dioxane or HCl/AcOH)

Avoid TFA

Saponification
(LiOH/MeOH)

Base Hydrolysis

H-His(Trt)-OMe
(Trityl Retained)

Coupling with Boc-AA-OH
(EDC/HOBt)

Boc-His(Trt)-OH
(Free Acid)

Careful Acidification Fragment Coupling
(To H-Peptide-OR)

Click to download full resolution via product page

Figure 1: Dual pathways for Boc-His(Trt)-OMe usage. Pathway A utilizes differential acid

sensitivity (Sieber method), while Pathway B utilizes base sensitivity.
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Protocol 1: Selective N-Terminal Deprotection (The
Sieber Method)
Context: Standard removal of Boc using Trifluoroacetic Acid (TFA) (e.g., 50% TFA/DCM) will

cleave the N-terminal Boc group and the Side-chain Trityl group. To retain the Trityl group for

solution-phase synthesis, one must use the differential stability observed in HCl systems [1].

Reagents Required[2][4][5][7][8][9][10][11]
Deprotection Cocktail: 1N HCl in Glacial Acetic Acid (preferred) OR 4M HCl in Dioxane.

Solvent: Anhydrous Diethyl Ether (

).

Base: Saturated

or TEA (for neutralization after isolation).

Step-by-Step Methodology
Dissolution: Dissolve Boc-His(Trt)-OMe (1.0 eq) in a minimal amount of Glacial Acetic Acid.

Acidolysis: Add 1N HCl/AcOH (approx. 10 mL per gram of peptide).

Reaction Time: Stir at Room Temperature (RT) for 30–45 minutes.

Monitoring: Use TLC (DCM/MeOH 9:1). Boc removal is usually complete within 30 mins.

Precipitation: Pour the reaction mixture directly into cold anhydrous Diethyl Ether (10x

volume). The product, H-His(Trt)-OMe·HCl, should precipitate as a white solid.

Note: The Trityl cation is stable in this specific acidic medium but would degrade in TFA.[1]

Isolation: Filter the precipitate rapidly under nitrogen. Wash thoroughly with cold ether to

remove residual acetic acid and Boc by-products.

Neutralization (Immediately prior to coupling): Dissolve the salt in DMF and add DIPEA (1.0

eq) to liberate the free amine.
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Mechanistic Insight: The imidazole nitrogen's basicity is modified by the Trityl group. In

HCl/AcOH, the acidity is sufficient to protonate the carbamate (Boc) and cleave it, but the steric

bulk and specific electronic environment of the

-Trityl bond render it kinetically stable compared to the

-Boc group [1].

Protocol 2: Controlled Saponification (Ester
Hydrolysis)
Context: Converting the methyl ester to the free acid allows this unit to be used as a C-terminal

fragment. The risk here is racemization (via enolization of the ester) and loss of Trityl during the

acidic workup.

Reagents Required[2][4][5][7][8][9][10][11]
Base: Lithium Hydroxide (LiOH·

), 1.1–1.2 eq.

Solvent: THF/Water or Dioxane/Water (3:1 ratio).

Quenching Acid: 5% Citric Acid or Dilute Acetic Acid (Do NOT use HCl or

).

Step-by-Step Methodology
Preparation: Dissolve Boc-His(Trt)-OMe in THF/Water (3:1). Cool the solution to 0°C (Ice

bath).

Hydrolysis: Add LiOH (1.2 eq) dropwise.

Reaction Time: Monitor closely by TLC. Usually complete in 1–2 hours at 0°C.

Warning: Do not let the temperature rise; heat promotes racemization.

Neutralization (The Critical Step):
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Evaporate the THF under reduced pressure (keep bath <30°C).

Cool the remaining aqueous solution to 0°C.

Carefully acidify with dilute Citric Acid or Acetic Acid to pH 5–6.

Stop Point: Do not acidify to pH 1–2. Strong acidity will cleave the Trityl group immediately.

The isoelectric point of the protected amino acid allows precipitation/extraction at mildly

acidic pH.

Extraction: Extract immediately with Ethyl Acetate (3x).

Drying: Wash organic layer with Brine, dry over

, and evaporate to yield Boc-His(Trt)-OH.

Protocol 3: Fragment Condensation (Coupling)
Context: When coupling to the amine of H-His(Trt)-OMe or coupling the acid Boc-His(Trt)-OH,

racemization is the primary enemy.

Recommended Conditions
Coupling Reagents: EDC/HOBt or DIC/HOAt.

Why: Carbodiimides with HOBt/HOAt additives are proven to suppress Histidine

racemization by forming an active ester that is less prone to proton abstraction at the

alpha-carbon [2].

Base: N-Methylmorpholine (NMM) or Collidine.

Avoid: DIPEA or TEA in large excess, as they can promote base-catalyzed racemization of

the Histidine.

Solvent: DCM or DMF (keep concentration high, ~0.1–0.2 M).

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Loss of Trityl Group
Acid used in workup was too

strong (pH < 4).

Use Citric Acid or AcOH for

neutralization. Never use 1N

HCl for workup.

Racemization (>5% D-isomer)
High temperature or excess

base during coupling.

Keep coupling at 0°C–RT. Use

Collidine instead of DIPEA.

Use HOBt/HOAt.

Incomplete Boc Removal
Acidolysis time too short in

HCl/AcOH.

Extend time to 60 mins, but

monitor Trt stability. Ensure

AcOH is glacial (anhydrous).

Oily Product
Residual solvent or by-

products.

Triturate with cold

Hexane/Ether. Trityl peptides

often foam; lyophilization from

Dioxane helps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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